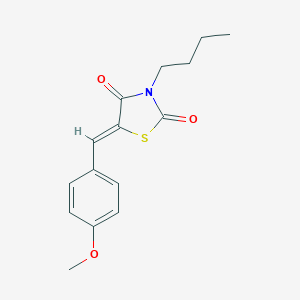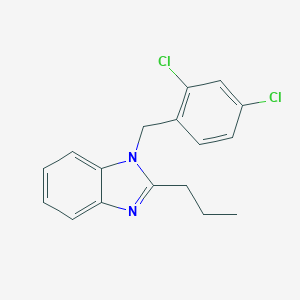
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as MTD, is a thiazolidinedione derivative that has shown potential in various scientific research applications. MTD has been synthesized through different methods and has been found to exhibit significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act through multiple pathways. (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell differentiation. It has also been found to inhibit the activity of the NF-κB pathway, which plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione research. One area of research is the development of new (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, which could lead to the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, the potential of (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione as a therapeutic agent for other diseases such as diabetes and Alzheimer's disease should be explored.
Synthesemethoden
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been synthesized through various methods. One of the most common methods is the reaction of 4-methoxybenzaldehyde with 3-butyl-2,4-thiazolidinedione in the presence of a catalyst. The reaction yields (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione as a yellow solid, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is its potential as an anti-cancer agent. (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. This makes (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C15H17NO3S |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(5Z)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H17NO3S/c1-3-4-9-16-14(17)13(20-15(16)18)10-11-5-7-12(19-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10- |
InChI-Schlüssel |
IUBFXWZENMVJGH-RAXLEYEMSA-N |
Isomerische SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=O |
SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
Kanonische SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)



![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)